REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([Cl:11])[CH:5]=[C:6]2[C:10]=1[NH:9][CH:8]=[CH:7]2.C([Li])CCC.[C:17](=[O:19])=[O:18].O>C1COCC1.CCCCCC>[Cl:11][C:4]1[CH:5]=[C:6]2[C:10](=[C:2]([C:17]([OH:19])=[O:18])[CH:3]=1)[NH:9][CH:8]=[CH:7]2
|
Name
|
|
Quantity
|
1.15 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=C2C=CNC12)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 5° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After complete addition the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
cooled to −75° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed to rt
|
Type
|
STIRRING
|
Details
|
stirred for 15 min
|
Duration
|
15 min
|
Type
|
EXTRACTION
|
Details
|
extracted twice with EtOAc
|
Type
|
EXTRACTION
|
Details
|
extracted twice with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
ADDITION
|
Details
|
The residue was treated with hexane
|
Type
|
STIRRING
|
Details
|
stirred for 10 min
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with hexane
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C=CNC2=C(C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 700 mg | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 71.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |